2-Oxazoleacetonitrile, 4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazoleacetonitrile, 4,5-dimethyl- is a heterocyclic organic compound that features an oxazole ring substituted with two methyl groups at the 4 and 5 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazoleacetonitrile, 4,5-dimethyl- typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for 2-Oxazoleacetonitrile, 4,5-dimethyl- often involve continuous flow processes to ensure safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization step can improve the safety profile and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazoleacetonitrile, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: Formation of multisubstituted oxazoles via [3 + 2] cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Cycloaddition: Benzimidates, 2H-azirines, ZnCl2 catalyst.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxazoleacetonitrile, 4,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazoleacetonitrile, 4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Imidazoles: Another class of heterocyclic compounds with similar structural motifs and applications.
Uniqueness: 2-Oxazoleacetonitrile, 4,5-dimethyl- is unique due to its specific substitution pattern and the presence of a nitrile group, which can impart distinct reactivity and properties compared to other oxazoles, imidazoles, and thiazoles .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)10-7(9-5)3-4-8/h3H2,1-2H3 |
InChI Key |
LHQFIYXZSHKWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.